4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of benzodiazepine, a class of compounds known for their wide range of biological activities. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves several steps. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the diazepine ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the benzodiazepine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: Researchers use this compound to study the biological activities of benzodiazepine derivatives, including their interactions with various enzymes and receptors.
Medicine: Although not used therapeutically, it serves as a model compound to understand the pharmacokinetics and pharmacodynamics of benzodiazepine drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of the research .
Comparison with Similar Compounds
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can be compared with other benzodiazepine derivatives, such as:
Diazepam: A well-known benzodiazepine used therapeutically for its anxiolytic and sedative properties.
Oxazepam: Another therapeutic benzodiazepine with anxiolytic and hypnotic effects.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Properties
IUPAC Name |
tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRENOWDAKOGMIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649616 |
Source
|
Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-23-4 |
Source
|
Record name | tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886364-23-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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